molecular formula C5H3BrN2S B6235246 5-bromo-1H-thieno[2,3-c]pyrazole CAS No. 1511732-68-5

5-bromo-1H-thieno[2,3-c]pyrazole

Cat. No.: B6235246
CAS No.: 1511732-68-5
M. Wt: 203.1
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Description

5-Bromo-1H-thieno[2,3-c]pyrazole (CAS 1511732-68-5) is a high-purity brominated heterocyclic building block of significant interest in scientific research and development. With a molecular formula of C 5 H 3 BrN 2 S and a molecular weight of 203.06 g/mol, this compound serves as a privileged scaffold in medicinal chemistry . Heteroannulated pyrazoles, like this thienopyrazole, are recognized for their wide spectrum of biological activities and are frequently explored in the synthesis of novel pharmacologically active molecules . Research indicates that compounds based on the pyrazole core have demonstrated antibacterial, anticancer, anti-inflammatory, and antifungal properties, making them valuable templates in drug discovery campaigns . The bromine substituent at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

CAS No.

1511732-68-5

Molecular Formula

C5H3BrN2S

Molecular Weight

203.1

Purity

95

Origin of Product

United States

Fused Heterocyclic Systems: a Cornerstone of Modern Chemical Research

Fused heterocyclic systems, which are molecular structures containing two or more rings where at least one is a heterocycle, are fundamental to many areas of chemical science. fiveable.meresearchgate.net Their structural complexity and the presence of heteroatoms like nitrogen, sulfur, and oxygen bestow upon them unique chemical and physical properties. fiveable.me This makes them integral components in medicinal chemistry, materials science, and agrochemicals. ijpsr.com The fusion of different ring systems can lead to novel electronic and steric properties, influencing reactivity and biological activity in ways that their individual constituent rings cannot. fiveable.me

In pharmaceutical development, fused heterocycles are often considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity and selectivity. researchgate.net The rigid, three-dimensional structures of these systems provide a well-defined framework for the precise spatial arrangement of functional groups, which is crucial for effective drug-receptor interactions.

The Evolution of Thieno 2,3 C Pyrazole Synthesis and Reactivity Studies

The thieno[2,3-c]pyrazole scaffold, a fusion of a thiophene (B33073) and a pyrazole (B372694) ring, has been a subject of study for its interesting chemical properties and the biological potential of its derivatives. mdpi.com Historically, the synthesis of pyrazole derivatives, in general, has been well-established since the late 19th century, with methods like the Knorr pyrazole synthesis from β-diketones and hydrazines being foundational. nih.gov

The synthesis of the fused thieno[2,3-c]pyrazole system, however, represents a more specialized area of heterocyclic chemistry. Early methods often involved multi-step sequences, starting from appropriately substituted thiophene or pyrazole precursors. researchgate.net For instance, a common strategy involves the cyclization of a hydrazine (B178648) derivative with a thiophene bearing suitable functional groups at the 2 and 3 positions. vulcanchem.com

While thieno[3,2-c]pyrazoles have been more extensively studied, research into the [2,3-c] isomers has gained momentum, revealing their potential as scaffolds for various bioactive agents. mdpi.comresearchgate.net Studies have shown that derivatives of thieno[2,3-c]pyrazole exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov This has spurred further investigation into their synthesis and chemical transformations.

5 Bromo 1h Thieno 2,3 C Pyrazole: a Versatile Building Block

Retrosynthetic Analysis of the this compound Core Structure

A logical retrosynthetic analysis of this compound (I) suggests several viable synthetic disconnections. The primary disconnection severs the C-Br bond, leading to the parent 1H-thieno[2,3-c]pyrazole (II) as the immediate precursor. This approach places emphasis on the development of a regioselective bromination method for the pre-formed heterocyclic system.

Further disconnection of the 1H-thieno[2,3-c]pyrazole core can be approached in two principal ways, reflecting the two main strategies for its construction. The first involves breaking the pyrazole (B372694) ring, specifically the N-N and C-N bonds, which points towards a substituted thiophene, such as a 2-functionalized-3-aminothiophene or a derivative thereof, as a key intermediate. For instance, a 3-amino-thiophene-2-carbaldehyde or a related ketone could undergo cyclization with a hydrazine (B178648) derivative.

Alternatively, disconnection of the thiophene ring suggests a pre-formed pyrazole derivative as the starting material. In this scenario, a pyrazole with appropriate functional groups at the 3 and 4 positions would be required to facilitate the annulation of the thiophene ring.

Established Synthetic Routes to the Thieno[2,3-c]pyrazole Ring System

The synthesis of the 1H-thieno[2,3-c]pyrazole core is primarily achieved through two strategic approaches: formation of the thiophene ring onto a pre-existing pyrazole or, more commonly, the annulation of a pyrazole ring onto a thiophene precursor.

Strategies for Thiophene Ring Formation

While less common for the thieno[2,3-c]pyrazole isomer, the construction of a thiophene ring onto a pyrazole scaffold is a viable synthetic strategy. This typically involves starting with a pyrazole derivative bearing functional groups that can participate in a thiophene ring-closing reaction. For example, a pyrazole with an active methylene (B1212753) group and a cyano or ester group at adjacent positions can be a suitable precursor for a Gewald-type reaction.

Strategies for Pyrazole Ring Annulation

The more prevalent approach to the thieno[2,3-c]pyrazole system involves the construction of the pyrazole ring onto a functionalized thiophene. A common and effective method involves the reaction of a 3-aminothiophene-2-carboxaldehyde or a related ketone with hydrazine or its derivatives. The initial reaction forms a hydrazone, which then undergoes an intramolecular cyclization with the elimination of a small molecule, such as water or ammonia (B1221849), to afford the fused pyrazole ring. conscientiabeam.com

One documented synthesis of a thieno[2,3-c]pyrazole derivative involves the reaction of a suitable thiophene precursor with hydrazine hydrate. conscientiabeam.com The proposed mechanism suggests the initial formation of a hydrazide derivative, which subsequently cyclizes with the elimination of ammonia to yield the final thieno[2,3-c]pyrazole product. conscientiabeam.com

Specific Approaches for Regioselective Bromination at the C-5 Position of 1H-thieno[2,3-c]pyrazole

The introduction of a bromine atom at the C-5 position of the 1H-thieno[2,3-c]pyrazole core requires a regioselective approach. The electronic nature of the fused heterocyclic system, with the electron-rich thiophene ring and the electron-deficient pyrazole ring, generally directs electrophilic substitution to the thiophene moiety. The C-5 position is often the most reactive site for such substitutions.

Direct Bromination Methods and Reagents

Direct bromination of the 1H-thieno[2,3-c]pyrazole core is a straightforward approach to introduce the bromine atom. Common brominating agents for such reactions include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions is crucial to ensure high regioselectivity and avoid over-bromination.

A study on the bromination of the isomeric 1H-thieno[2,3-d]imidazole system using NBS in acetonitrile (B52724) demonstrated that bromination occurs selectively at the C-5 position of the bicyclic system. researchgate.net This provides a strong indication that a similar regioselectivity can be expected for the 1H-thieno[2,3-c]pyrazole core due to the similar electronic influence of the fused imidazole (B134444) and pyrazole rings on the thiophene moiety.

ReagentConditionsObservations
N-Bromosuccinimide (NBS)Acetonitrile, 0°C to room temperatureHighly regioselective for the C-5 position in analogous systems.
Bromine (Br₂)Various solvents (e.g., acetic acid, chloroform)May require careful control of stoichiometry to prevent di- or poly-bromination.

Bromination via Precursor Functionalization and Subsequent Transformations

An alternative to direct bromination involves the introduction of a functional group at the C-5 position of a precursor molecule, which is then converted to a bromine atom. A common strategy is the lithiation of the C-5 position followed by quenching with a bromine source. This method offers excellent regiocontrol, as the position of lithiation can be directed by existing substituents or by the inherent acidity of the C-H bond.

The process would typically involve treating the 1H-thieno[2,3-c]pyrazole with a strong base, such as n-butyllithium, at low temperatures to generate the 5-lithio derivative. This intermediate is then reacted with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or carbon tetrabromide, to afford the desired this compound.

Precursor FunctionalizationReagentsSubsequent Transformation
C-H Lithiationn-Butyllithium (n-BuLi)Quenching with an electrophilic bromine source (e.g., CBr₄, 1,2-dibromoethane)

Advancements in the Synthesis of this compound: A Focus on Sustainable and Optimized Methodologies

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and material science, has seen a shift towards more efficient and environmentally conscious methods. This article delves into modern synthetic strategies, emphasizing green chemistry principles, advanced technologies, and the optimization of reaction conditions for its preparation.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1h Thieno 2,3 C Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 5-bromo-1H-thieno[2,3-c]pyrazole is expected to show distinct signals for the protons on the pyrazole (B372694) and thiophene (B33073) rings. The pyrazole ring contains a broad singlet for the N-H proton, typically found in the downfield region (δ 12-14 ppm), due to its acidic nature and potential for hydrogen bonding. nih.gov The C3-H of the pyrazole ring would appear as a sharp singlet. The thiophene ring protons, H4 and H6 in the parent thieno[2,3-c]pyrazole, would typically appear as doublets due to mutual coupling. However, in the 5-bromo substituted analogue, only the H-4 proton signal would be present, likely appearing as a singlet in the aromatic region (δ 7.0-8.0 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Br) and the aromatic nature of the fused rings. The carbon atom C5, directly bonded to the electronegative bromine atom, would experience a shielding effect compared to its unsubstituted counterpart, with an expected chemical shift in the range of δ 95-110 ppm. The other carbons of the thiophene and pyrazole rings would resonate in the typical aromatic region (δ 110-150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

PositionAtomPredicted Chemical Shift (δ ppm)Multiplicity
1N-H12.0 - 14.0br s
3C-H7.5 - 8.5s
4C-H7.0 - 8.0s
3¹³C130 - 140-
3a¹³C115 - 125-
4¹³C125 - 135-
5¹³C95 - 110-
6¹³C140 - 150-
6a¹³C145 - 155-

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, no cross-peaks would be expected between the aromatic protons (H3 and H4) as they are separated by more than three bonds, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹JCH). This experiment would definitively link the proton signal at δ 7.5-8.5 ppm to the C3 carbon and the proton signal at δ 7.0-8.0 ppm to the C4 carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for mapping the connectivity across quaternary carbons and heteroatoms. Key expected correlations would include the N-H proton to carbons C3, C3a, and C6a, and the H3 proton to carbons C3a and C6a. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could show a cross-peak between the H4 proton on the thiophene ring and the H3 proton on the pyrazole ring, confirming their spatial proximity in the fused ring system.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₃BrN₂S), the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da. The calculated monoisotopic mass for C₅H₃⁷⁹BrN₂S is 201.91948 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Table 2: Predicted HRMS Data for this compound

Ion FormulaAdductCalculated m/z (Monoisotopic)
C₅H₃⁷⁹BrN₂S[M]⁺201.91948
C₅H₃⁸¹BrN₂S[M]⁺203.91743
C₅H₄⁷⁹BrN₂S[M+H]⁺202.92731
C₅H₄⁸¹BrN₂S[M+H]⁺204.92526

Electron Impact (EI) mass spectrometry induces fragmentation of the molecular ion, yielding a unique pattern that serves as a molecular fingerprint. The fragmentation of this compound is expected to be governed by the stability of the aromatic heterocyclic system.

Loss of Bromine: A primary fragmentation pathway would likely involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br) to give a fragment ion at m/z 122. This peak would be significant due to the formation of a stable thienopyrazolyl cation.

Loss of HCN: A characteristic fragmentation for pyrazole rings is the elimination of a neutral HCN molecule (27 Da). This could occur from the molecular ion or subsequent fragments.

Ring Fission: Further fragmentation could involve the cleavage of the thiophene or pyrazole ring, leading to smaller fragment ions, such as the loss of CS or C₂H₂S. The presence of the bromine isotope pattern in any fragment helps to identify its composition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Predicted FTIR Vibrational Frequencies for this compound Note: These are estimated values based on data from analogous compounds.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3300N-H stretchingPyrazole ring
3000 - 3100C-H stretching (aromatic)Thiophene/Pyrazole rings
1500 - 1600C=N and C=C stretchingFused aromatic system
1300 - 1450In-plane ring vibrationsThiophene/Pyrazole rings
1000 - 1200C-N stretchingPyrazole ring
650 - 750C-S stretchingThiophene ring
500 - 600C-Br stretchingBromine substituent

Key expected peaks include a broad band for the N-H stretch of the pyrazole moiety around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the fused aromatic rings. rsc.org The presence of the thiophene ring would be indicated by C-S vibrational modes, typically found at lower wavenumbers (650-750 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The fusion of the aromatic thiophene ring with the pyrazole ring creates an extended π-conjugated system, which gives rise to characteristic electronic transitions. The primary absorptions observed in such heteroaromatic compounds are π→π* and n→π* transitions.

The high-energy π→π* transitions, typically exhibiting high molar absorptivity (ε), originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the bicyclic system. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the lone pairs of the nitrogen and sulfur atoms to π* antibonding orbitals.

While specific experimental UV-Vis data for this compound is not widely published, analysis of related structures provides significant insight. For instance, studies on pyrano[2,3-c]pyrazole derivatives, which also feature a fused pyrazole system, show absorption maxima (λ_max) in the near-ultraviolet region, typically between 297 and 362 nm. mdpi.comktu.edu The gas-phase UV absorption spectrum of the parent pyrazole ring is dominated by a π→π* transition around 205 nm. researchgate.net The fusion with the thiophene ring and the presence of a bromine substituent in this compound are expected to induce a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual parent heterocycles. The bromine atom acts as an auxochrome, further modifying the electronic transitions through its electron-donating and -withdrawing resonance and inductive effects.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition TypeExpected Wavelength Range (nm)Relative Intensity (Molar Absorptivity, ε)Orbitals Involved
π → π250 - 350Highπ bonding orbitals to π antibonding orbitals of the fused ring system
n → π> 300LowNon-bonding orbitals (N, S lone pairs) to π antibonding orbitals

Note: This table is based on theoretical principles and data from analogous compounds.

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, the analysis of closely related thienopyrazole and brominated heterocyclic structures allows for a robust prediction of its solid-state characteristics.

For example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex molecule containing a bromo-substituent, was determined to have a triclinic crystal system with the space group P-1. researchgate.net More directly relevant, detailed SCXRD studies on various pyrazole derivatives confirm their ability to form extensive networks of intermolecular interactions, which dictate their crystal packing. researchgate.net

Key predicted features for the solid-state structure of this compound include:

Planarity: The fused thieno[2,3-c]pyrazole ring system is expected to be nearly planar.

Hydrogen Bonding: The presence of the N-H group on the pyrazole ring is a critical feature, enabling the formation of intermolecular hydrogen bonds. It is highly probable that molecules of this compound will form hydrogen-bonded chains or dimers in the crystal lattice, with the N-H of one molecule interacting with a nitrogen atom of an adjacent molecule. This type of interaction is a dominant feature in the crystal structures of related N-H containing heterocycles.

Halogen Bonding: The bromine atom may participate in halogen bonding (Br···N or Br···S interactions), further stabilizing the crystal packing.

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/CharacteristicBasis for Prediction
Crystal SystemMonoclinic or TriclinicCommon for small, planar heterocyclic molecules researchgate.net
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)Assumes achiral packing
Key Intermolecular ForcesN-H···N Hydrogen BondingPresence of N-H donor and N acceptor sites
Molecular GeometryHighly Planar Bicyclic CoreInherent aromaticity and fused ring structure

Note: This table represents predictions based on the analysis of structurally similar compounds.

Chiroptical Spectroscopies (VCD, ECD) for Chirality Assessment of Resolved Derivatives

While this compound is itself achiral, the introduction of a stereocenter—for instance, by substitution with a chiral group—would yield enantiomeric derivatives. The absolute configuration and solution-state conformation of these chiral derivatives could be unequivocally determined using chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net It is an excellent tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. researchgate.netnih.gov The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure. For a chiral derivative of this compound, VCD could provide crucial information on the spatial arrangement of the chiral substituent relative to the planar thienopyrazole core. ru.nl The technique is particularly sensitive to the coupling between vibrational modes within the molecule, offering insights into its conformational preferences in solution. ru.nlnih.gov

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized UV-Vis light, corresponding to the electronic transitions of a chiral molecule. nih.gov An ECD spectrum provides information about the chiral environment of the chromophore. nih.gov For a chiral thienopyrazole derivative, the π→π* and n→π* transitions of the fused aromatic system would exhibit characteristic positive or negative ECD signals (Cotton effects). The resulting spectrum is a unique signature of a specific enantiomer; its mirror-image enantiomer will produce an ECD spectrum of equal magnitude but opposite sign. Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to reliably assign the absolute configuration. nih.gov

Table 3: Application of Chiroptical Spectroscopies to Hypothetical Chiral Derivatives of this compound

TechniquePrincipleInformation Obtained
Vibrational Circular Dichroism (VCD) Differential absorption of polarized infrared lightAbsolute configuration; Solution-state conformation; Inter- and intramolecular hydrogen bonding
Electronic Circular Dichroism (ECD) Differential absorption of polarized UV-Vis lightAbsolute configuration; Stereochemical environment of the chromophore; Confirmation of enantiomeric purity

Computational and Theoretical Chemistry Studies of 5 Bromo 1h Thieno 2,3 C Pyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules like 5-bromo-1H-thieno[2,3-c]pyrazole. These methods allow for a detailed analysis of the molecule's geometry, molecular orbitals, and aromatic character.

Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. For thieno[2,3-c]pyrazole systems, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to achieve accurate geometric parameters. nih.govresearchgate.net The resulting optimized structure for this compound would be expected to be largely planar, a characteristic feature of fused aromatic rings. utep.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. eurasianjournals.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich thieno[2,3-c]pyrazole ring system, while the LUMO would also be located on the bicyclic core. The presence of the bromine atom, an electron-withdrawing group, would likely influence the energies of these orbitals.

ParameterDescriptionExpected Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered by the electron-withdrawing bromine atom compared to the unsubstituted parent compound.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered by the electron-withdrawing bromine atom.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Potentially narrowed due to the influence of the bromine substituent, suggesting increased reactivity.

This table presents expected trends based on general principles of computational chemistry as direct data for this specific compound is not available.

Assessment of Aromaticity and Aromatic Stabilization Energy

Aromatic Stabilization Energy (ASE) provides a quantitative measure of the extra stability a molecule gains due to its aromaticity. It is typically calculated by comparing the energy of the cyclic, delocalized system with that of a hypothetical, non-aromatic reference compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations within DFT are a standard method for predicting the ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be expected to show the influence of the bromine atom, with carbons and protons closer to the bromine experiencing altered chemical shifts due to its electronic and anisotropic effects.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the UV-Vis spectrum would likely show absorptions in the ultraviolet region, characteristic of π-π* transitions within the aromatic system.

Spectroscopic TechniqueComputational MethodPredicted Outcome for this compound
¹H NMR GIAO-DFTDistinct chemical shifts for the protons on the heterocyclic rings, influenced by the bromine substituent.
¹³C NMR GIAO-DFTChemical shifts for the carbon atoms, with the carbon bearing the bromine atom showing a significant shift.
UV-Vis TD-DFTAbsorption bands in the UV region corresponding to π-π* electronic transitions.

This table presents expected outcomes based on standard computational methodologies as direct data for this specific compound is not available.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Characterization of Transition States and Intermediates

When this compound participates in a chemical reaction, it proceeds through one or more transition states and may involve the formation of intermediates. Computational methods can be used to locate and characterize the geometries and energies of these transient species. A transition state represents the highest energy point along a reaction coordinate, while an intermediate is a local minimum on the potential energy surface. By identifying these structures, the step-by-step pathway of the reaction can be mapped out.

For instance, in electrophilic substitution reactions, which are common for aromatic compounds, computational studies can model the approach of the electrophile to the thieno[2,3-c]pyrazole ring and identify the structure of the sigma complex (an intermediate).

Determination of Activation Energies and Reaction Pathways

Once the reactants, transition states, and products have been computationally identified, the activation energy for each step of the reaction can be calculated. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For example, in the synthesis of substituted thienopyrazoles, there can be different possible routes leading to various isomers. Computational studies can help to predict which isomer is more likely to form by calculating the activation barriers for each pathway. These theoretical predictions can then guide synthetic chemists in optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions at an atomic level.

For this compound, MD simulations would be instrumental in understanding its flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. The simulation would typically involve placing the molecule in a periodic box filled with a chosen solvent, and its trajectory would be calculated over a period of time, often on the scale of nanoseconds to microseconds.

Conformational Analysis:

The fused ring system of the thieno[2,3-c]pyrazole core imparts a significant degree of rigidity to the molecule. However, slight puckering of the rings and the orientation of the bromine atom and the pyrazole (B372694) proton can lead to different low-energy conformations. MD simulations can explore these conformational states and determine their relative populations.

Intermolecular Interactions:

MD simulations can also shed light on the non-covalent interactions that this compound can form. These include hydrogen bonding, halogen bonding, and π-π stacking interactions. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The bromine atom can participate in halogen bonding, an interaction of growing interest in medicinal chemistry and materials science. The aromatic thieno[2,3-c]pyrazole core can engage in π-π stacking with other aromatic systems. Analysis of the radial distribution functions from an MD simulation can quantify these interactions.

A hypothetical representation of the primary intermolecular interactions that could be studied for this compound is presented in the table below.

Interaction TypePotential Donor/Acceptor Site on this compoundInteracting Partner Example
Hydrogen BondingPyrazole N-H (donor), Pyrazole N (acceptor)Water, Amino acid residues
Halogen BondingBromine atom (acceptor)Lewis bases, Carbonyl oxygen
π-π StackingThieno[2,3-c]pyrazole ring systemAromatic amino acids (e.g., Phenylalanine, Tyrosine)

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of molecular descriptors and an experimentally determined measure of reactivity.

For the predictive synthesis of derivatives of this compound, a QSRR model could be developed to forecast the outcome of a particular reaction, such as the yield or the rate constant. This would involve synthesizing a training set of related thienopyrazole compounds, measuring their reactivity in a specific reaction, and calculating a variety of molecular descriptors for each compound.

Molecular Descriptors:

A wide range of descriptors can be used in QSRR modeling, categorized as constitutional, topological, geometrical, and quantum-chemical. For a series of substituted thienopyrazoles, these could include:

Constitutional: Molecular weight, number of specific atom types.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Model Development:

Once the descriptors and reactivity data are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) can be used to build the QSRR model. The predictive power of the model is then validated using an external set of compounds that were not used in the model development.

A hypothetical QSRR study for a Suzuki coupling reaction on this compound with various boronic acids could be structured as follows:

CompoundSubstituent on Boronic AcidExperimental Yield (%)Calculated Descriptor 1 (e.g., Hammett constant)Calculated Descriptor 2 (e.g., Steric parameter)
1-H850.001.24
2-OCH392-0.271.60
3-NO2650.781.82

By establishing a robust QSRR model, the synthetic feasibility and potential outcomes for new, unsynthesized derivatives of this compound could be predicted, thus saving time and resources in the laboratory.

Advanced Applications of 5 Bromo 1h Thieno 2,3 C Pyrazole and Its Derivatives in Chemical Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the bromine atom in 5-bromo-1H-thieno[2,3-c]pyrazole, coupled with the inherent chemical properties of the fused ring system, establishes it as a crucial intermediate in the synthesis of a variety of complex molecular architectures. The bromine atom can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger, more intricate molecules.

Research has demonstrated the utility of thieno[2,3-c]pyrazole derivatives in the synthesis of novel fused heterocyclic systems. For instance, derivatives of thieno[2,3-c]pyrazole have been employed as precursors in multi-component reactions to construct pyrano[2,3-c]pyrazole scaffolds. vulcanchem.comnih.govnih.gov These reactions often proceed with high efficiency and atom economy, providing access to libraries of structurally diverse compounds with potential biological activities. The synthesis of pyrano[2,3-c]pyrazoles highlights the ability of the thieno[2,3-c]pyrazole core to act as a scaffold upon which additional rings can be annulated.

Furthermore, the thieno[2,3-c]pyrazole framework has been utilized in the synthesis of other fused systems, such as thieno[2,3-c]pyridine (B153571) derivatives. nih.gov The strategic functionalization of the thieno[2,3-c]pyrazole core, often leveraging the reactivity of a halogen substituent, is a key step in the construction of these larger heterocyclic systems. These complex molecules are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

The versatility of this compound as a synthetic intermediate is summarized in the table below, which showcases some of the complex molecular architectures that can be accessed from this starting material.

Starting MaterialReaction TypeResulting Complex ArchitecturePotential Applications
This compound derivativeMulti-component reactionPyrano[2,3-c]pyrazoleMedicinal Chemistry
Halogenated thieno[2,3-c]pyrazoleCyclization/AnnulationThieno[2,3-c]pyridineMaterials Science, Medicinal Chemistry
This compoundCross-coupling reactionsArylated/heteroarylated thieno[2,3-c]pyrazolesOrganic Electronics, Agrochemicals

Applications in Materials Science and Engineering

The unique combination of a thiophene (B33073) and a pyrazole (B372694) ring in the thieno[2,3-c]pyrazole scaffold suggests its potential for applications in materials science. Thiophene-containing molecules are well-known for their use in organic electronics, and pyrazole derivatives have also been explored for their optical and electronic properties. While direct applications of this compound in this field are still emerging, the properties of related compounds provide a strong indication of its potential.

Organic Electronics and Optoelectronic Devices

Thiophene-based materials are integral components of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge transport properties. The thieno[2,3-c]pyrazole core, with its extended π-conjugation, is a promising candidate for the development of new organic semiconductors. The bromine atom in this compound can be utilized for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various aryl or heteroaryl groups. rsc.orgresearchgate.net This allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are crucial for device performance.

While specific studies on this compound in OLEDs are limited, research on related thieno-fused heterocycles and pyrazole derivatives in optoelectronic applications is well-documented. For instance, polymers based on thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole have been investigated as n-type polymer semiconductors. scispace.com The optoelectronic properties of donor-acceptor systems containing 2,2′-bi[3,2-b]thienothiophene have also been explored. nih.gov These studies suggest that the thieno[2,3-c]pyrazole scaffold could be a valuable component in the design of new materials for organic electronics.

Polymer Chemistry and Functional Monomer Development

The presence of a reactive bromine atom makes this compound an attractive candidate for a functional monomer in the synthesis of novel conjugated polymers. Through polymerization reactions, such as polycondensation via cross-coupling reactions, polymers incorporating the thieno[2,3-c]pyrazole unit in their backbone can be synthesized. These polymers are expected to possess interesting electronic and optical properties due to the delocalized π-system of the monomer unit.

The development of semiconducting polymers is a rapidly growing field, with applications in flexible electronics, sensors, and solar cells. Thiophene-based polymers are among the most studied classes of conducting polymers. The incorporation of the pyrazole moiety into the polymer backbone could introduce additional functionalities, such as specific binding sites or altered solubility and processing characteristics. While the polymerization of this compound has not been extensively reported, the synthesis of polymers based on related thieno-fused systems, such as thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole, demonstrates the feasibility of this approach. scispace.com

Liquid Crystals and Supramolecular Self-Assemblies

The planar and rigid structure of the thieno[2,3-c]pyrazole core suggests its potential for use in the design of liquid crystals and supramolecular assemblies. The introduction of long alkyl chains or other mesogenic groups onto the thieno[2,3-c]pyrazole scaffold could lead to the formation of materials with liquid crystalline properties. The ability of the pyrazole moiety to participate in hydrogen bonding could also be exploited in the design of self-assembling systems.

While there is a lack of specific research on the liquid crystalline or supramolecular properties of this compound, studies on other heterocyclic systems provide a basis for this potential application. For example, the spontaneous self-assembly of a trinuclear copper(II) pyrazolate complex has been reported, demonstrating the ability of pyrazole to direct the formation of ordered structures. nih.gov The design of new liquid crystalline materials is an active area of research, and the unique shape and electronic properties of the thieno[2,3-c]pyrazole core make it an interesting candidate for exploration in this field.

Development of Agrochemical Agents and Crop Protection Compounds

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic moiety. Thienopyrazole derivatives have also shown promise as biologically active compounds, including applications in crop protection. researchgate.net

Herbicidal Compound Development

A significant body of research points to the potential of pyrazole and thienopyrazole derivatives as herbicides. nih.gov The mechanism of action for many pyrazole-based herbicides involves the inhibition of key plant enzymes. The thieno[2,3-c]pyrazole scaffold can be seen as a bioisostere of other herbicidally active heterocycles, providing a new avenue for the development of crop protection agents with potentially novel modes of action or improved efficacy.

Studies have shown that substituted pyrazole isothiocyanates exhibit good herbicidal activities against various weeds. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substituents on the pyrazole ring play a crucial role in their biological activity. The this compound core offers multiple sites for functionalization, allowing for the systematic modification of the molecule to optimize its herbicidal properties. The development of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides further highlights the importance of the pyrazole scaffold in this field. researchgate.net

The following table summarizes some of the research findings on the herbicidal activity of pyrazole and thienopyrazole derivatives, suggesting the potential of this compound in this application.

Compound ClassTarget WeedsKey FindingsReference
Substituted pyrazole isothiocyanatesEchinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L.Good herbicidal activities, with some compounds identified as potential lead structures for new herbicides. nih.gov
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acidsBroadleaf and gramineous weedsSome compounds exhibited better post-emergence herbicidal activity than commercial standards. researchgate.net

Insecticidal and Fungicidal Agents

The thieno[2,3-c]pyrazole core, along with the broader pyrazole family, is a well-established pharmacophore in the development of modern pesticides. nih.govmdpi.com The structural rigidity and specific stereoelectronic properties of this scaffold allow for potent interactions with biological targets in insects and fungi.

Research into pyrazole-based compounds has demonstrated their efficacy as both insecticidal and fungicidal agents. mdpi.com For instance, certain 1H-pyrazole-5-carboxylic acid derivatives have exhibited significant insecticidal activity against pests like Aphis fabae. In one study, compound 7h (structure not fully specified in the abstract) showed 85.7% mortality at a low concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net Similarly, novel diphenyl-1H-pyrazole derivatives have been designed to target the insect ryanodine (B192298) receptor (RyR), a crucial component for muscle function. rsc.org Compound 5g , N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, displayed an 84% larvicidal rate against the diamondback moth (Plutella xylostella) at a concentration of just 0.1 mg/L. rsc.org

In the realm of fungicidal applications, pyrazole derivatives have shown broad-spectrum activity against various plant-pathogenic fungi. nih.gov A study on 32 novel pyrazole derivatives revealed that many possessed considerable antifungal properties. nih.gov Compound 26 , which contains a p-trifluoromethyl-phenyl moiety, was particularly effective, with low EC₅₀ values against several fungal species, indicating high potency. nih.govnih.gov The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring was also found to enhance fungicidal activity. nih.gov Thieno[2,3-c]pyrazole derivatives, specifically, have been noted for their antimicrobial and antifungal capabilities, demonstrating significant activity against both gram-positive and gram-negative bacteria as well as various fungal strains. nih.govrsc.org

Compound ReferenceTarget OrganismActivity MetricResult
Compound 7h researchgate.netAphis fabae (aphid)Mortality85.7% at 12.5 mg/L
Compound 5g rsc.orgPlutella xylostella (moth)Larvicidal Activity84% at 0.1 mg/L
Compound 26 nih.govBotrytis cinereaEC₅₀2.432 µg/mL
Compound 26 nih.govRhizoctonia solaniEC₅₀2.182 µg/mL
Compound 26 nih.govValsa maliEC₅₀1.787 µg/mL
Compound 26 nih.govThanatephorus cucumerisEC₅₀1.638 µg/mL

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazole ring of the thieno[2,3-c]pyrazole system are excellent donors for coordinating with metal ions, making these compounds versatile ligands in catalysis and coordination chemistry. researchgate.net

The design of ligands is crucial for modulating the properties of transition metal catalysts, including their activity, selectivity, and stability. Pyrazole-derived ligands, including those based on the thieno[2,3-c]pyrazole framework, are valued for their structural diversity and tunable electronic properties. researchgate.netias.ac.in The N-unsubstituted pyrazole moiety contains an acidic NH proton, which becomes even more acidic upon coordination to a metal center. This feature allows the ligand to participate in metal-ligand cooperative catalysis, where the ligand is not just a spectator but plays an active role in bond activation and formation. nih.gov

Pincer-type ligands, which bind to a metal center in a tridentate fashion, are particularly effective. The 2,6-bis(1H-pyrazol-3-yl)pyridine (RLH2) framework is a prominent example where the protic pyrazole groups are held in a rigid conformation, ideal for catalytic applications. nih.gov While specific examples focusing on this compound in catalysis are not extensively detailed in the provided results, the reactivity of the bromine atom makes it an ideal point for modification. For example, the bromine can be replaced via Suzuki-Miyaura coupling to introduce aryl groups, which can then be functionalized to create complex, multidentate ligands for specific catalytic transformations.

While the primary catalytic role of thieno[2,3-c]pyrazoles is in coordination with metals, their inherent structural features also suggest potential in organocatalysis. The pyrazole ring contains both a weakly basic pyridinic nitrogen and a weakly acidic pyrrolic NH group. This bifunctional nature allows for the potential to activate substrates through hydrogen bonding. Although direct organocatalytic applications of this compound are not prominently featured in the search results, the broader class of nitrogen-containing heterocycles is known to participate in such reactions. The thieno[2,3-c]pyrazole scaffold could potentially be integrated into more complex structures designed to catalyze reactions like aldol (B89426) or Michael additions through non-covalent interactions.

Development of Dyes, Pigments, and Fluorescent Probes

The fused aromatic system of thieno[2,3-c]pyrazole provides a robust and planar scaffold that is conducive to the development of chromophores and fluorophores. The extended π-conjugation across the bicyclic system can be readily modified by attaching various electron-donating or electron-withdrawing groups, allowing for the fine-tuning of photophysical properties such as absorption and emission wavelengths.

Thiophene-based derivatives are recognized for their applications in dye chemistry and as fluorescent materials. researchgate.netresearchgate.net The development of fluorescent probes for detecting specific analytes is an area of active research. For example, probes based on a pyrazolone (B3327878) and thiosemicarbazide (B42300) conjugate have been synthesized and shown to act as "turn-on" fluorescent sensors for indium ions (In³⁺). researchgate.net While not a direct derivative of the this compound, this demonstrates the utility of the pyrazole core in designing chemosensors. The thieno[2,3-c]pyrazole framework, with its potential for functionalization at the bromine position, offers a promising platform for creating novel dyes and probes with tailored properties for applications in bio-imaging and materials science.

Integration into Chemical Sensing and Detection Technologies

Building on their fluorescent properties, derivatives of thieno[2,3-c]pyrazole are being explored for their integration into chemical sensors. A chemical sensor typically consists of a recognition unit (receptor) that selectively binds to an analyte and a signaling unit (transducer) that converts this binding event into a measurable signal, such as a change in fluorescence.

The pyrazole scaffold has been successfully incorporated into probes for the selective detection of metal ions. researchgate.net For instance, fluorescent probes have been designed that exhibit a significant fluorescence enhancement upon binding with In³⁺, with a very low detection limit of 62.7 nM. researchgate.net Another probe based on an imidazo[2,1-b]thiazole (B1210989) scaffold could detect In³⁺ with a detection limit of 2.9 x 10⁻⁸ M. researchgate.net The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence emission. The this compound core serves as an excellent starting point for such sensors. The bromine atom can be substituted with various chelating groups designed to selectively bind target analytes, while the fused heterocyclic system acts as the core of the fluorophore.

Probe BaseAnalyteDetection LimitSensing Mechanism
Pyrazolone and Thiosemicarbazide researchgate.netIn³⁺62.7 nMChelation-Enhanced Fluorescence (CHEF)
Imidazo[2,1-b]thiazole researchgate.netIn³⁺2.9 x 10⁻⁸ MFluorescence Enhancement
Imidazo[2,1-b]thiazole researchgate.netZn²⁺4.58 x 10⁻⁸ MFluorescence Enhancement

Future Directions and Emerging Research Avenues for 5 Bromo 1h Thieno 2,3 C Pyrazole

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing thieno[2,3-c]pyrazoles exist, future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic strategies. The limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, are driving the exploration of advanced chemical methodologies.

Future efforts will likely concentrate on:

Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of energy-efficient techniques like microwave and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govrsc.org The adoption of water or bio-based solvents and solvent-free reaction conditions represents a significant step towards sustainable chemical manufacturing. rsc.org

Multicomponent Reactions (MCRs): Designing novel MCRs will be a major focus. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.gov Developing an MCR for 5-bromo-1H-thieno[2,3-c]pyrazole or its precursors could streamline production significantly.

Novel Catalytic Systems: The use of innovative catalysts, such as recyclable nano-catalysts, is a promising avenue. For instance, nano-SiO2 catalysts derived from agricultural waste have been successfully used in the synthesis of related pyranopyrazoles, suggesting a potential route for thienopyrazole synthesis as well. nih.gov

A comparison of synthetic methodologies for related heterocyclic compounds highlights the potential for improvement.

Method Catalyst/Conditions Time Yield Key Advantage
Conventional HeatingSnCl₂ at 80 °C1.4 hours80%Standard procedure
Microwave IrradiationSnCl₂25 minutes88%Speed and efficiency
Nano-catalysisNano-SiO₂ in waterN/AHighRecyclable catalyst, green solvent

This table illustrates comparative data from the synthesis of related pyranopyrazole compounds, suggesting future research directions for thieno[2,3-c]pyrazole synthesis. nih.gov

Exploration of Unconventional Reactivity and Novel Transformations

The this compound core is not just a target to be synthesized but a starting point for further chemical exploration. The bromine atom at the 5-position is a key synthetic handle, enhancing the molecule's reactivity towards electrophilic substitution and enabling a wide array of downstream modifications.

Emerging research will likely investigate:

Cross-Coupling Reactions: Systematically exploring transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine site to introduce diverse functional groups (aryl, alkyl, alkynyl, etc.). This would generate extensive libraries of derivatives for screening.

Scaffold for Complex Heterocycles: Using the thienopyrazole as a building block for more complex, fused heterocyclic systems. For example, the carbohydrazide (B1668358) derivative of a related thieno[2,3-c]pyrazole has been used as a precursor to synthesize substituted oxadiazoles (B1248032) and other heterocyclic structures. researchgate.net

Functional Group Interconversion: Exploring novel ways to transform existing functional groups on the ring system to access new chemical space. This includes reactions that modify both the thiophene (B33073) and pyrazole (B372694) portions of the molecule, leading to derivatives with unique electronic and steric properties.

Integration into Hybrid Material Systems and Nanotechnology

The unique structural and electronic properties of the thieno[2,3-c]pyrazole scaffold make it an attractive candidate for applications in materials science and nanotechnology. The fusion of an electron-rich thiophene ring with the pyrazole moiety suggests potential for use in organic electronics and sensor technology.

Future research avenues include:

Functional Polymers: Using this compound as a monomer in polymerization reactions. The bromine atom provides a reactive site for creating conductive polymers or functional polymeric materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Nanomaterial Functionalization: Covalently attaching the thienopyrazole unit to the surface of nanomaterials such as graphene, carbon nanotubes, or gold nanoparticles. This could imbue the nanomaterials with the specific biological or electronic properties of the heterocyclic compound, creating hybrid systems for targeted drug delivery or advanced diagnostics.

Development of Molecular Probes: Designing derivatives that exhibit fluorescence or colorimetric changes in the presence of specific ions or biomolecules, leveraging the conjugated π-system of the thienopyrazole core.

Advanced Computational Design and Predictive Modeling for Structure and Function

As the complexity of molecular targets increases, in silico methods are becoming indispensable for guiding research and development. Advanced computational modeling allows for the rational design of this compound derivatives with a higher probability of success, saving time and resources.

Key computational strategies for future exploration are:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the biological activity of newly designed derivatives. nih.gov These models can identify the key structural features required for potency and selectivity against a specific biological target, such as a protein kinase. nih.gov

Molecular Docking and Dynamics: Employing molecular docking to predict the binding modes of thienopyrazole derivatives within the active site of target proteins. mdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the protein-ligand complex over time, providing insights into the binding affinity. nih.govmdpi.com

ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new compounds early in the design phase. nih.gov This helps to prioritize candidates with more favorable drug-like properties.

Computational Method Application in Drug Design Example Finding
3D-QSAR (CoMFA/CoMSIA)Predicts biological activity based on 3D structureGenerated models with high predictive ability (r²) for kinase inhibitors. nih.gov
Molecular Dynamics (MD)Assesses the stability of a ligand in a protein's binding siteSimulation showed a ligand-protein system reaching stable conformation. nih.gov
Molecular DockingPredicts preferred binding orientation of a ligand to a targetIdentified key binding interactions and scores for potential inhibitors. arkat-usa.org
DFT (Density Functional Theory)Investigates electronic structure and reactivityUsed to understand the physical and chemical features of target compounds. mdpi.com

This table summarizes computational techniques and their applications as demonstrated in studies of related pyrazole compounds, indicating their future potential for this compound research. nih.govmdpi.comarkat-usa.org

Synergistic Applications Across Diverse Scientific Disciplines

The thieno[2,3-c]pyrazole scaffold has been shown to possess a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net An exciting future direction is the development of single molecules that can exert multiple therapeutic effects simultaneously or the combination of these molecules with other technologies for synergistic outcomes.

Emerging areas of synergistic research include:

Dual-Action Therapeutics: Designing single derivatives that can, for example, inhibit cancer cell growth while also suppressing the inflammation that often promotes tumor progression. nih.govmdpi.com This multi-targeted approach could lead to more effective treatments.

Combination with Nanomedicine: Loading potent thienopyrazole derivatives into nanocarriers for targeted delivery. This could increase the therapeutic efficacy of an anticancer derivative against tumor cells while minimizing exposure to healthy tissues, thereby reducing side effects. mdpi.com

Agrochemical-Pharmaceutical Hybrids: Exploring the potential for derivatives that possess both crop-protecting (e.g., antifungal) and human therapeutic properties, bridging the gap between agrochemical and pharmaceutical research. The broad bioactivity of pyrazole-based compounds suggests this is a feasible long-term goal. globalresearchonline.net

By pursuing these emerging research avenues, the scientific community can continue to build upon the versatile foundation of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. How can machine learning models predict the bioactivity of novel thieno-pyrazole analogs?

  • Answer : QSAR models trained on ChEMBL datasets (pIC₅₀, logP) identify key descriptors (e.g., topological polar surface area, H-bond acceptors) to prioritize synthesis targets. Validation with random forest algorithms achieves R² > 0.85 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.